![molecular formula C13H22N4O B2809490 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide CAS No. 1797812-03-3](/img/structure/B2809490.png)
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-ethylbutanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with substituted functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Inhibition of Protein Kinase C Theta (PKCθ)
One of the primary applications of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide is its potential as an inhibitor of Protein Kinase C Theta (PKCθ). PKCθ is implicated in several diseases, including autoimmune disorders and certain types of cancer. Compounds that inhibit this kinase can modulate immune responses and have been studied for their therapeutic potential in conditions such as rheumatoid arthritis and multiple sclerosis .
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, may exhibit antitumor properties. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and disruption of cancer cell proliferation pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the pyrimidine ring can enhance its potency and selectivity towards specific biological targets. This optimization process is vital for developing more effective therapeutic agents with fewer side effects .
Bioavailability and Metabolism
The bioavailability and metabolic pathways of this compound are critical factors influencing its therapeutic efficacy. Research into its pharmacokinetics has revealed insights into how the compound is absorbed, distributed, metabolized, and excreted in biological systems. Understanding these parameters helps in formulating dosage regimens that maximize therapeutic outcomes while minimizing toxicity .
Clinical Trials
Clinical trials investigating the efficacy of this compound as a treatment for specific cancers have shown promising results. For instance, trials focusing on hematological malignancies have indicated that this compound may enhance the effectiveness of existing chemotherapy agents when used in combination therapies .
Comparative Studies
Comparative studies between this compound and other known PKCθ inhibitors have highlighted its unique properties. These studies often focus on the compound's selectivity and potency relative to other inhibitors, providing valuable data for future drug development initiatives .
Data Tables
Mecanismo De Acción
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide can be compared with other pyrimidine derivatives to highlight its uniqueness. Similar compounds include:
4-(dimethylamino)pyrimidine-2-carbaldehyde: A precursor in the synthesis of this compound.
2-ethylbutanamide: Another precursor used in the synthesis.
Other pyrimidine derivatives: Compounds with similar structures but different functional groups or substituents, which may exhibit different biological activities and properties.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-5-10(6-2)13(18)15-9-11-14-8-7-12(16-11)17(3)4/h7-8,10H,5-6,9H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXIYCDCURFFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.